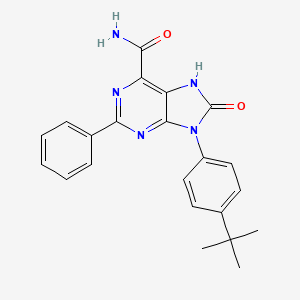
9-(4-tert-butylphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a sort of nitrogen-containing bi-cyclic molecule that plays a crucial role in biochemistry. The molecule also contains a phenyl group and a tert-butyl group, which could influence its properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a purine core with various substitutions at different positions. The presence of the phenyl and tert-butyl groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific locations of the substituents on the purine core. The phenyl and tert-butyl groups could potentially participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenyl and tert-butyl groups could affect its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds with tert-butylphenyl groups, are extensively used across industries to prevent oxidative degradation and extend product shelf life. Their widespread application necessitates understanding their environmental behavior, human exposure routes, and potential toxicity. Studies have highlighted their presence in indoor dust, air particulates, and water bodies, raising concerns about their environmental and health impacts. Future research should aim at developing SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Tautomerism in Nucleic Acid Bases
Research on the tautomerism of purine and pyrimidine bases, including studies on molecular interactions affecting tautomeric equilibria, provides insights into the structural and functional diversity of nucleic acid components. Such studies are crucial for understanding genetic information processing and mutations. The environmental influences on the stability of these tautomers, particularly in biological contexts, have significant implications for understanding molecular biology and designing drugs (Person et al., 1989).
Bioactive Compounds with Antimicrobial and Antitumor Activities
Natural and synthetic compounds featuring tert-butylphenyl structures have been explored for their bioactivities, including antimicrobial and antitumor effects. These compounds' modes of action, effectiveness, and potential as therapeutic agents are ongoing research areas. The synthesis and study of these compounds contribute to the pharmaceutical industry, offering new avenues for drug development and understanding of biological mechanisms (Zhao et al., 2020).
Environmental and Toxicological Considerations
The environmental occurrence and toxicological profiles of compounds with tert-butylphenyl structures are of concern, particularly regarding their endocrine-disrupting capabilities and impact on human health. Understanding the environmental fate, human exposure routes, and potential health effects of these compounds is crucial for assessing risks and developing safer alternatives. Research in this area informs regulatory policies and consumer safety guidelines (Olaniyan et al., 2020).
Mecanismo De Acción
Target of action
Many compounds with a purine structure are known to interact with various enzymes and receptors in the body. For example, some purine derivatives are known to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Mode of action
The interaction of a compound with its target often involves the formation of a complex, which can either activate or inhibit the function of the target. The specific mode of action would depend on the exact structure of the compound and the nature of its target .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in purine metabolism, it could affect the production of uric acid, which is a product of purine metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it’s metabolized, and how it’s excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of the enzyme’s products .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain compounds are more stable and effective at specific pH levels .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-(4-tert-butylphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-22(2,3)14-9-11-15(12-10-14)27-20-17(25-21(27)29)16(18(23)28)24-19(26-20)13-7-5-4-6-8-13/h4-12H,1-3H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXMDKDJCOLXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-tert-butylphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2942881.png)
![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2942882.png)
![2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2942886.png)
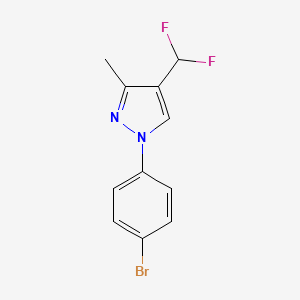

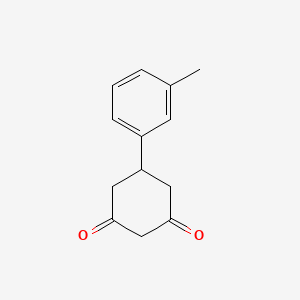
![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2942890.png)
![9-((4-(3,5-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2942891.png)
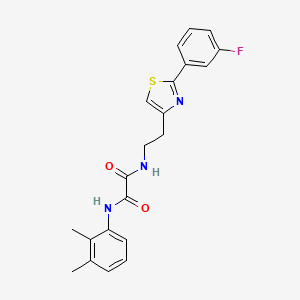
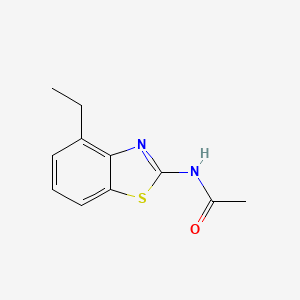
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2942898.png)

![4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide](/img/structure/B2942900.png)
